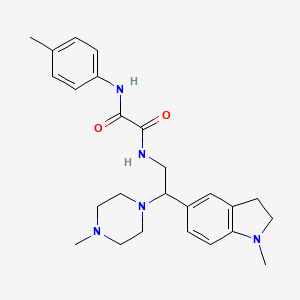

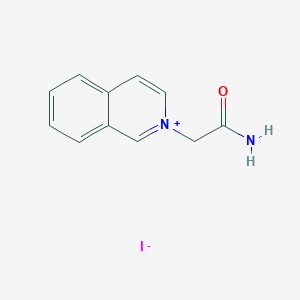

![molecular formula C16H12N2O4 B2634920 N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 941925-31-1](/img/structure/B2634920.png)

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of isoxazole derivatives has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .Molecular Structure Analysis

The molecular weight of this compound is 285.32. The IUPAC Name is N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-1,3-benzothiazole-6-carboxamide.Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .Physical And Chemical Properties Analysis

The physical form of this compound is solid .科学的研究の応用

Synthetic Protocols

The core structure of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide, closely related to 6H-Benzo[c]chromen-6-ones, plays a crucial role in the synthesis of secondary metabolites with significant pharmacological importance. Due to the limited quantities produced by natural sources, synthetic procedures have been developed for these compounds. The literature highlights various protocols, such as Suzuki coupling reactions for biaryl synthesis, lactonization reactions, metal or base-catalyzed cyclization of phenyl-2-halobenzoates, and reactions involving Michael acceptors like chromenones and chalcones with 1,3- and 1,5-dicarbonyl compounds. These procedures are noted for their efficiency and simplicity in synthesizing the core structure related to this compound (Mazimba, 2016).

Biological Activities

Isoxazolines, a key class within the azoles family containing nitrogen and oxygen, are highlighted for their importance in medicinal chemistry, particularly as anticancer agents. The presence of isoxazoline derivatives in natural sources, their isolation, synthetic pathways, and uses as anticancer agents are emphasized. The review also discusses the structural-activity relationship and the impact of stereochemistry on the anticancer activity of these compounds, providing insight into their potential as chemotherapeutic agents (Kaur, Kumar, Sharma, & Gupta, 2014).

作用機序

Research on analogs similar to N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d]thiazole-6-carboxamide shows promising antibacterial activity. Compounds containing benzo[d]thiazole moieties are frequently explored for their therapeutic potential. Isoxazole and benzothiazole derivatives have been identified as potent inhibitors of carbonic anhydrase isoforms, relevant for conditions like glaucoma and neuropathic pain.

Safety and Hazards

This compound is for research use only and not for human or veterinary use.

将来の方向性

Isoxazole, constituting an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions is of immense importance because of its wide spectrum of biological activities and therapeutic potential . It is, therefore, of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

特性

IUPAC Name |

N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c19-14(17-15-10-5-3-6-12(10)18-22-15)11-8-9-4-1-2-7-13(9)21-16(11)20/h1-2,4,7-8H,3,5-6H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDIEXYZTJVYJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(ON=C2C1)NC(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride](/img/no-structure.png)

![2-(3-Methoxypyridin-2-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2634840.png)

![7-(benzylthio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2634844.png)

![3-benzyl-7-[(2-morpholin-4-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2634845.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2634855.png)

![N-[3-[4-[(4-Methyl-1,3-thiazol-2-yl)amino]piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2634856.png)